molecular formula C7H10N2O2 B13571797 Methyl 3-cyanopyrrolidine-3-carboxylate

Methyl 3-cyanopyrrolidine-3-carboxylate

Cat. No.: B13571797
M. Wt: 154.17 g/mol
InChI Key: VDKHVODAICVBQO-UHFFFAOYSA-N
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Description

Methyl 3-cyanopyrrolidine-3-carboxylate is a chemical compound belonging to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a five-membered nitrogen-containing ring with a cyano group and a carboxylate ester group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyanopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity, making it a preferred method for synthesizing five-membered heterocycles .

Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyanopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Methyl 3-cyanopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-cyanopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s cyano and carboxylate groups play a crucial role in binding to target proteins, influencing their activity. Molecular docking studies have shown that the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

    Pyrrolidine: A basic structure with a five-membered nitrogen-containing ring.

    Pyrrolidine-2-one: Contains a carbonyl group at the second position.

    Pyrrolidine-2,5-diones: Contains two carbonyl groups at the second and fifth positions.

Uniqueness: Methyl 3-cyanopyrrolidine-3-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

methyl 3-cyanopyrrolidine-3-carboxylate

InChI

InChI=1S/C7H10N2O2/c1-11-6(10)7(4-8)2-3-9-5-7/h9H,2-3,5H2,1H3

InChI Key

VDKHVODAICVBQO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCNC1)C#N

Origin of Product

United States

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